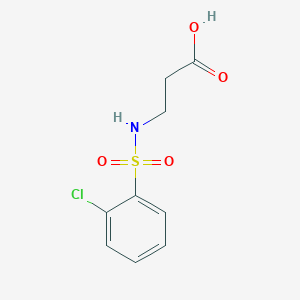

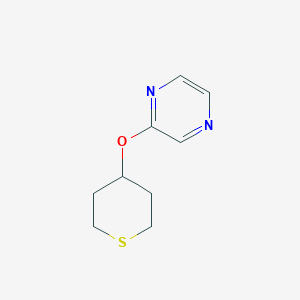

2-(Thian-4-yloxy)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . It is a symmetrical molecule with point group D2h . Pyrazine is less basic than pyridine, pyridazine, and pyrimidine . It is a "deliquescent crystal or wax-like solid with a pungent, sweet, corn-like, nutty odour" .

Synthesis Analysis

Pyrazine and its derivatives can be synthesized through various methods. Some of the common synthetic approaches include condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution .Molecular Structure Analysis

The molecular structure of pyrazine is based on a six-membered aromatic ring that contains two nitrogen atoms in a 1,4-orientation embedded within a carbon framework .Chemical Reactions Analysis

Pyrazine derivatives have been reported to function as mixed-type inhibitors for steel and Al and Mg alloys . Their adsorption follows the Langmuir isotherm with steel and deviated in the case of Al and Mg alloys .Physical And Chemical Properties Analysis

Pyrazine is characterized by a low-lying unoccupied π-molecular orbital, and a unique bifunctionality, which enables it to form coordination bonds while acting as a bridging ligand .Aplicaciones Científicas De Investigación

Synthetic Routes

The compound can be synthesized through various methods, including cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . These synthetic routes yield a set of heterocycles fused to 1,2,3-triazoles.

Applications

a. Medicinal Chemistry:- c-Met Inhibition : 2-(Thian-4-yloxy)pyrazine derivatives have shown promise as inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase. Notably, the clinical candidate Savolitinib contains a similar substructure .

- GABA A Modulation : These heterocycles exhibit allosteric modulating activity on GABA A receptors .

- Incorporation into Polymers: The compound has been integrated into polymers for use in solar cells .

- BACE-1 Inhibition : Some derivatives have demonstrated inhibition of β-secretase 1 (BACE-1), which is relevant in Alzheimer’s disease research .

Conclusion

2-(Thian-4-yloxy)pyrazine, with its unique structure and diverse applications, continues to intrigue researchers across multiple fields. Its potential in drug development, materials science, and enzyme inhibition warrants further exploration.

Mecanismo De Acción

Target of Action

It is known that pyrazine derivatives, such as pyrazinamide, have shown activity against the enzyme pand in mycobacterium tuberculosis . This suggests that 2-(Thian-4-yloxy)pyrazine may also target similar enzymes or pathways.

Mode of Action

The exact mode of action of 2-(Thian-4-yloxy)pyrazine is not well understood. Pyrazinamide, a related compound, is a pro-drug that is converted into pyrazinoic acid (POA) by pyrazinamidase. The enzyme PanD binds POA in its active site in a manner consistent with competitive inhibition

Biochemical Pathways

Pyrrolopyrazine derivatives, which include a pyrazine ring like 2-(thian-4-yloxy)pyrazine, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . This suggests that 2-(Thian-4-yloxy)pyrazine may affect multiple biochemical pathways.

Result of Action

Some pyrazinamide analogues have shown significant activity against mycobacterium tuberculosis . This suggests that 2-(Thian-4-yloxy)pyrazine may also have potential antimicrobial effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(thian-4-yloxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-5-13-6-2-8(1)12-9-7-10-3-4-11-9/h3-4,7-8H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQCJRCDNSGDLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2911559.png)

![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![3-[(Oxetan-3-yl)amino]propan-1-ol](/img/structure/B2911563.png)

![N-(2-methoxybenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2911564.png)

![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2911566.png)

![1-benzyl-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2911567.png)

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2911570.png)